Brigatinib

Übersicht

Beschreibung

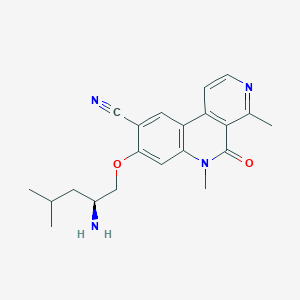

Brigatinib, marketed under the brand name Alunbrig, is a small-molecule targeted cancer therapy developed by Ariad Pharmaceuticals, Inc. It acts as both an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor. This compound is primarily used for the treatment of ALK-positive non-small cell lung cancer (NSCLC) and has shown significant efficacy in overcoming resistance to other ALK inhibitors .

Wissenschaftliche Forschungsanwendungen

Brigatinib hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound wirkt als Tyrosinkinase-Inhibitor mit Aktivität gegen mehrere Kinasen, darunter ALK, ROS1, Insulin-like Growth Factor 1 Receptor und EGFR-Deletionen und Punktmutationen. Es hemmt die ALK-Phosphorylierung und die Aktivierung nachgeschalteter Signalproteine, wodurch die Wirkung abnormaler Proteine blockiert wird, die Krebszellen zur Vermehrung anregen .

Wirkmechanismus

Target of Action

Brigatinib is a potent tyrosine kinase inhibitor . Its primary targets include anaplastic lymphoma kinase (ALK), ROS1, insulin-like growth factor 1 receptor (IGF1R), and epidermal growth factor receptor (EGFR) with deletions and point mutations . These targets play a crucial role in cell growth, proliferation, and survival .

Mode of Action

This compound acts by inhibiting the phosphorylation of ALK and the activation of downstream signaling proteins . It presents selectivity against the mutant forms of EGFR compared to the wild-type . It also exhibits selectivity against 9 different Crizotinib-resistant mutants of the EML4-ALK fusion gene, which is a pivotal player in the transformation of susceptible lung parenchyma .

Biochemical Pathways

This compound affects multiple biochemical pathways through its inhibition of various kinases. It impacts cell growth, apoptosis, and immune evasion through ALK inhibition . This compound seems to achieve a more diverse downstream effect due to a broader cancer-related kinase target spectrum . It also suppresses AXL-mediated acquired resistance to osimertinib in EGFR-mutated non-small cell lung cancer .

Pharmacokinetics

This compound shows dose linearity over the dose range of 60–240 mg once daily . After oral administration, the median time to reach maximum plasma concentration ranged from 1 to 4 hours . A high-fat meal had no clinically meaningful effect on systemic exposures of this compound . This compound is primarily metabolized by cytochrome P450 (CYP) 3A . No dose adjustment is required based on body weight, age, race, sex, total bilirubin, and mild-to-moderate renal impairment .

Result of Action

This compound potently inhibits AXL expression, enhancing the anti-tumor efficacy of osimertinib in AXL-mediated osimertinib-resistant NSCLC cell lines . It might decrease AXL expression through increasing K48-linked ubiquitination of AXL and promoting AXL degradation . This compound also has a potential ability to bind AXL kinase protein and further inhibit its downstream pathways in NSCLC cell lines .

Action Environment

Environmental factors such as the presence of strong or moderate CYP3A inhibitors or inducers can influence the action, efficacy, and stability of this compound . If coadministration with a strong or moderate CYP3A inhibitor cannot be avoided, the dose of this compound should be reduced by approximately 50% (strong CYP3A inhibitor) or approximately 40% (moderate CYP3A inhibitor), respectively .

Biochemische Analyse

Biochemical Properties

Brigatinib is a potent inhibitor of multiple kinases, including ALK, ROS1, insulin-like growth factor 1 receptor (IGF-1R), and FLT-3, as well as EGFR deletions and point mutations . It acts by inhibiting ALK phosphorylation and the activation of downstream signaling proteins .

Cellular Effects

This compound has shown substantial activity against all 17 secondary ALK mutants tested in cellular assays . It has also demonstrated superior inhibitory profile compared with crizotinib, ceritinib, and alectinib at clinically achievable concentrations . This compound is the only tyrosine kinase inhibitor (TKI) to maintain substantial activity against the most recalcitrant ALK resistance mutation, G1202R .

Molecular Mechanism

This compound acts by inhibiting ALK phosphorylation and the activation of downstream signaling proteins . It is primarily metabolized by cytochrome P450 (CYP) 3A . Results of clinical drug–drug interaction studies and physiologically based pharmacokinetic analyses have demonstrated that coadministration of strong or moderate CYP3A inhibitors or inducers with this compound should be avoided .

Temporal Effects in Laboratory Settings

After oral administration of single doses of this compound 30–240 mg, the median time to reach maximum plasma concentration ranged from 1 to 4 hours . This compound showed dose linearity over the dose range of 60–240 mg once daily .

Dosage Effects in Animal Models

In mice with ALK-positive tumors implanted subcutaneously or intracranially, superior efficacy of this compound was observed

Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 (CYP) 3A . It is a weak inducer of CYP3A in vivo .

Transport and Distribution

This compound is 91% bound to human plasma proteins and binding is not concentration dependent . The blood-to-plasma concentration ratio for this compound is 0.69, suggesting the lack of preferential binding to red blood cells . The mean apparent volume of distribution of this compound was estimated to be 307 L .

Vorbereitungsmethoden

The synthesis of brigatinib involves several key steps:

Substitution Reaction: 2,4,5-trichloropyrimidine and 2-(dimethylphospho)aniline undergo a substitution reaction of aromatic amine under the action of an acid-binding agent to obtain an intermediate (2,5-dichloro-N-(2-(dimethylphosphine)phenyl)pyrimidine-4-amine).

Substitution Reaction: 2-nitro-5-fluorobenzene methyl ether and 1-methyl-4-(4-piperidyl)-piperazine undergo a substitution reaction of aromatic amine under the action of an acid-binding agent to obtain a compound (1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)4-methylpiperazine).

Catalytic Hydrogenation: The product obtained in the previous step undergoes palladium-carbon catalytic hydrogenation to obtain another intermediate (2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperazinyl]aniline).

Amine Substitution Reaction: The two intermediates obtained from the previous steps undergo an amine substitution reaction under acidic catalysis conditions to obtain the crude product of this compound

Analyse Chemischer Reaktionen

Brigatinib durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound wird hauptsächlich durch Cytochrom P450 (CYP) 3A metabolisiert.

Substitution: Die Synthese von this compound beinhaltet mehrere Substitutionsreaktionen, wie in den Herstellungsmethoden beschrieben.

Hydrierung: Katalytische Hydrierung ist ein wichtiger Schritt in der Synthese von this compound.

Vergleich Mit ähnlichen Verbindungen

Brigatinib wird mit anderen ALK-Inhibitoren der zweiten Generation wie Ceritinib und Alectinib verglichen. Während all diese Inhibitoren ALK anvisieren, hat this compound eine überlegene Wirksamkeit bei der Überwindung von Resistenzmutationen gezeigt und verfügt über eine erhebliche Aktivität gegen Metastasen im zentralen Nervensystem . Ähnliche Verbindungen umfassen:

Ceritinib: Ein weiterer ALK-Inhibitor der zweiten Generation, der zur Behandlung von ALK-positivem NSCLC eingesetzt wird.

Alectinib: Ebenfalls ein ALK-Inhibitor der zweiten Generation mit ähnlichen Anwendungen, aber unterschiedlichen Wirksamkeitsprofilen

Die einzigartige Fähigkeit von this compound, mehrere Kinasen zu hemmen, und seine Wirksamkeit gegen resistente Mutationen machen es zu einer wertvollen Verbindung in der Krebstherapie.

Eigenschaften

IUPAC Name |

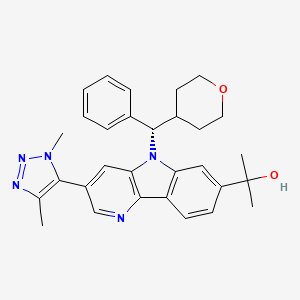

5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39ClN7O2P/c1-35-15-17-37(18-16-35)21-11-13-36(14-12-21)22-9-10-24(26(19-22)39-2)33-29-31-20-23(30)28(34-29)32-25-7-5-6-8-27(25)40(3,4)38/h5-10,19-21H,11-18H2,1-4H3,(H2,31,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILRADAXUVEEIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39ClN7O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027929 | |

| Record name | Brigatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Brigatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Brigitanib acts as a tyrosine kinase inhibitor with activity against multiple kinases including ALK, ROS1, insulin-like growth factor 1 receptor and against EGFR deletions and point mutations. It acts by inhibiting ALK phosphorylation and the activation of downstream signaling proteins. | |

| Record name | Brigatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1197953-54-0 | |

| Record name | Brigatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197953540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brigatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brigatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-((5-chloro-2-((2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRIGATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYW8DB273J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

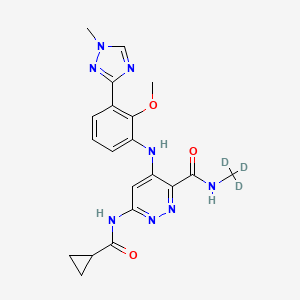

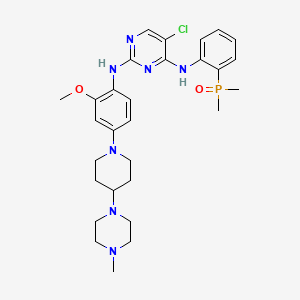

![4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide](/img/structure/B606287.png)

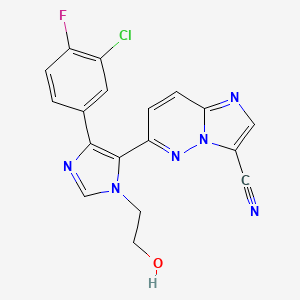

![(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide](/img/structure/B606288.png)